molecular formula C10H17Cl3N3O4P B3049476 2,2,2-trichloro-N-(dimorpholinophosphoryl)acetamide CAS No. 208121-50-0

2,2,2-trichloro-N-(dimorpholinophosphoryl)acetamide

Cat. No. B3049476
CAS RN: 208121-50-0
M. Wt: 380.6 g/mol
InChI Key: CUXLRWPSXITZRE-UHFFFAOYSA-N
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Description

2,2,2-trichloro-N-(dimorpholinophosphoryl)acetamide is a carbacylamidophosphate (CAPh) type ligand . It has been used in the synthesis of coordination compounds, particularly with lanthanides .


Synthesis Analysis

The synthesis of a coordination compound involving 2,2,2-trichloro-N-(dimorpholinophosphoryl)acetamide has been reported. The reaction of HoCl3·6H2O with 2,2,2-trichloro-N-(dimorpholinophosphoryl)acetamide in acetone-isopropanolic solution produces the title coordination compound [Ho(HL)2(H2O)Cl3] (1) .


Molecular Structure Analysis

The complex formed with 2,2,2-trichloro-N-(dimorpholinophosphoryl)acetamide and HoCl3·6H2O has a low coordination number of 6 for lanthanides and crystallizes in the triclinic space group . The Ho III ion is octahedrally coordinated by three chlorine ions, two O atoms of CAPh ligands phosphoryl groups, and one O atom of a water molecule .


Chemical Reactions Analysis

The primary chemical reaction involving 2,2,2-trichloro-N-(dimorpholinophosphoryl)acetamide is its reaction with HoCl3·6H2O in an acetone-isopropanolic solution to produce the coordination compound [Ho(HL)2(H2O)Cl3] (1) .

Scientific Research Applications

Coordination Chemistry and Crystallography

Biomedical Imaging and Sensing

Material Science and Luminescence Properties

Pharmaceutical Research

Agricultural Chemistry

Organic Synthesis and Catalysis

Mechanism of Action

Target of Action

The primary target of 2,2,2-Trichloro-N-(dimorpholinophosphoryl)acetamide is the Holmium (III) ion . This ion is octahedrally coordinated by three chlorine ions, two O atoms of CAPh ligands phosphoryl groups, and one O atom of a water molecule .

Mode of Action

The compound interacts with its target through the formation of a coordination compound . The [Ho (HL) 2 (H2O)Cl3] molecules are linked via O water –H⋯O morpholine hydrogen bonds, forming chains along the [100] crystallographic direction . These chains are bound into a three-dimensional framework due to the C morpholine –H⋯Cl intermolecular hydrogen bonds .

Biochemical Pathways

It’s known that the compound forms a complex with the holmium (iii) ion, which could potentially interact with various biochemical pathways .

Pharmacokinetics

It’s known that the compound is air-stable, soluble in alcohols and hot acetone, and insoluble in nonpolar aprotic solvents and water . These properties could impact the compound’s bioavailability.

Result of Action

The formation of a coordination compound with the holmium (iii) ion suggests potential interactions at the molecular level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,2,2-Trichloro-N-(dimorpholinophosphoryl)acetamide. For instance, the compound’s solubility in different solvents suggests that the solvent environment could impact its action . Furthermore, the compound’s air stability suggests that it could be affected by exposure to air .

properties

IUPAC Name

2,2,2-trichloro-N-dimorpholin-4-ylphosphorylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17Cl3N3O4P/c11-10(12,13)9(17)14-21(18,15-1-5-19-6-2-15)16-3-7-20-8-4-16/h1-8H2,(H,14,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUXLRWPSXITZRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1P(=O)(NC(=O)C(Cl)(Cl)Cl)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl3N3O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00328019
Record name F3173-0002
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00328019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trichloro-N-(dimorpholinophosphoryl)acetamide

CAS RN

208121-50-0
Record name F3173-0002
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00328019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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